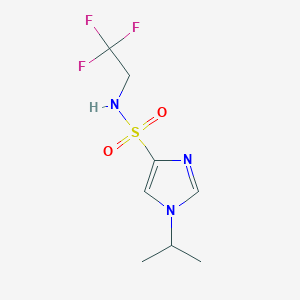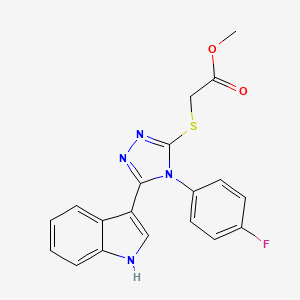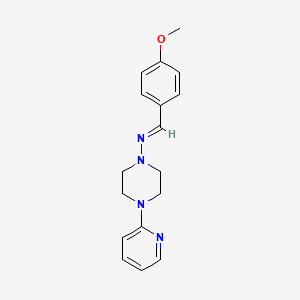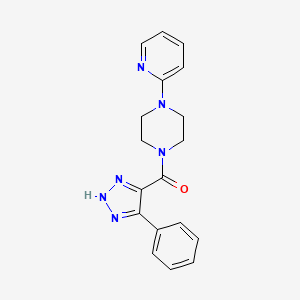
1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)-4-(pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-phenyl-1H-1,2,3-triazole-5-carbonyl)-4-(pyridin-2-yl)piperazine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives of this compound and investigated their molecular structures. For example, compounds incorporating the piperazine and triazole moieties have been synthesized and characterized, with studies focusing on their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications in medicinal chemistry and materials science (Shawish et al., 2021).
Biological Activities and Potential Therapeutic Uses
Antimicrobial Activity
Several derivatives have been explored for their antimicrobial properties. Research has indicated that certain piperazine and triazole derivatives exhibit moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential as lead compounds for developing new antimicrobial agents (Jadhav et al., 2017).
Antitubercular Activity
Compounds derived from this chemical structure have also been tested for their tuberculostatic activity, with some showing minimum inhibiting concentrations within certain ranges. This suggests their potential role in the treatment of tuberculosis, pending further investigation to optimize their efficacy and safety (Foks et al., 2004).
Receptor Binding and Drug Discovery
The compound and its derivatives have been part of studies focused on receptor binding affinity, which is crucial in the drug discovery process. For example, derivatives have been evaluated for their binding affinity to estrogen receptors, showing potential for therapeutic applications in diseases mediated by these receptors (Parveen et al., 2017).
Eigenschaften
IUPAC Name |
(5-phenyl-2H-triazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-16(20-22-21-17)14-6-2-1-3-7-14)24-12-10-23(11-13-24)15-8-4-5-9-19-15/h1-9H,10-13H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDOYBPTLCGEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

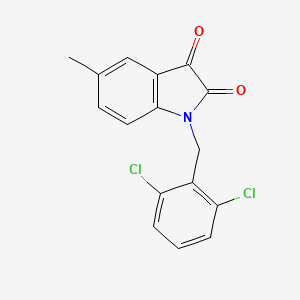
![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)

